2,2'-Disulfanediylbis(4-fluoroaniline)
Overview
Description
2,2’-Disulfanediylbis(4-fluoroaniline) is an organic compound with the molecular formula C12H10F2N2S2 and a molecular weight of 284.35 g/mol . This compound is characterized by the presence of two fluorine atoms and a disulfide linkage between two aniline moieties. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-fluoroaniline) typically involves the reaction of 4-fluoroaniline with sulfur or sulfur-containing reagents under controlled conditions. One common method involves the oxidation of 4-fluoroaniline in the presence of sulfur to form the disulfide linkage . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediylbis(4-fluoroaniline) is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process may involve continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-fluoroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide linkage, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis(4-fluoroaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-fluoroaniline) involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and signaling pathways. The fluorine atoms may enhance the compound’s binding affinity to specific targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(4-chloroaniline): Similar structure but with chlorine atoms instead of fluorine.
2,2’-Disulfanediylbis(4-bromoaniline): Contains bromine atoms instead of fluorine.
2,2’-Disulfanediylbis(4-methoxyaniline): Features methoxy groups instead of fluorine atoms.
Uniqueness
2,2’-Disulfanediylbis(4-fluoroaniline) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making 2,2’-Disulfanediylbis(4-fluoroaniline) particularly valuable in various applications .
Properties
IUPAC Name |
2-[(2-amino-5-fluorophenyl)disulfanyl]-4-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBZOROWJUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)SSC2=C(C=CC(=C2)F)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493848 | |
Record name | 2,2'-Disulfanediylbis(4-fluoroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63755-07-7 | |
Record name | 2,2'-Disulfanediylbis(4-fluoroaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10493848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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